(2S,4R)-2-(Trifluoromethyl)piperidin-4-ol

Fragment-Based Drug Discovery Stereochemistry Chemoinformatics

Sourcing stereochemically defined α-CF3 piperidine scaffolds often leads to supply inconsistencies that compromise SAR reproducibility. (2S,4R)-2-(Trifluoromethyl)piperidin-4-ol (CAS 1932078-21-1) is a pre-formed chiral building block with absolute (2S,4R) configuration. • Defined (2S,4R) stereochemistry ensures reliable 3D pharmacophore presentation for consistent SAR interpretation • α-CF3 group reduces pKa and enhances metabolic stability vs. non-fluorinated analogs, improving oral bioavailability • Eliminates late-stage chiral resolution steps; suitable for 3D fragment library incorporation and lead optimization programs

Molecular Formula C6H10F3NO
Molecular Weight 169.14 g/mol
Cat. No. B12982475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-2-(Trifluoromethyl)piperidin-4-ol
Molecular FormulaC6H10F3NO
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESC1CNC(CC1O)C(F)(F)F
InChIInChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,10-11H,1-3H2/t4-,5+/m1/s1
InChIKeyMNFGDTYUQGCQBE-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,4R)-2-(Trifluoromethyl)piperidin-4-ol: Chiral α-CF₃ Piperidine Building Block


(2S,4R)-2-(Trifluoromethyl)piperidin-4-ol is a chiral, nonracemic piperidine derivative featuring a stereogenic trifluoromethyl group at the α-position and a secondary alcohol at the 4-position [1]. The compound serves as a valuable 3D fragment and synthetic building block in medicinal chemistry programs, with the electron-withdrawing CF₃ group conferring distinct conformational and physicochemical properties compared to non-fluorinated or alternative stereoisomeric piperidine scaffolds [2].

Stereochemical and Metabolic Risks of Generic Analogs


Procurement of alternative 2-(trifluoromethyl)piperidin-4-ol stereoisomers or non-fluorinated piperidine analogs presents material risks to project integrity. The (2S,4R) configuration dictates the three-dimensional presentation of both the CF₃ group and the 4-OH moiety, which critically influences target binding and off-target profiles. Even the enantiomeric (2R,4S) form cannot be assumed to exhibit equivalent biological activity [1]. Furthermore, the α-CF₃ substituent is known to modulate basicity (pKa reduction) and metabolic stability relative to non-fluorinated piperidines, directly affecting oral bioavailability and clearance [2]. Substitution with a racemic mixture or an alternative stereoisomer introduces uncontrolled variables that may compromise SAR interpretation and development timelines.

Quantitative Differentiation Against Alternative Building Blocks


Stereochemical Configuration Defines 3D Vector Presentation

The (2S,4R) absolute configuration of this compound defines a precise three-dimensional presentation of both the α-CF₃ group and the 4-OH substituent, which is non-superimposable on its enantiomer (2R,4S) or diastereomers such as (2S,4S) or (2R,4R) [1]. In fragment-based drug discovery, fluorinated piperidines with defined stereochemistry serve as 3D fragments that enable exploration of distinct vectors from a central scaffold compared to achiral or racemic alternatives [2].

Fragment-Based Drug Discovery Stereochemistry Chemoinformatics

α-CF₃ Substitution Enhances Lipophilicity and Reduces Basicity

The presence of the trifluoromethyl group at the α-position of the piperidine ring is known to significantly reduce the basicity (pKa) of the adjacent nitrogen atom by approximately 2-3 log units compared to non-fluorinated piperidines [1]. This electronic modulation, combined with the increased lipophilicity imparted by the CF₃ group (estimated ΔLogP ≈ +0.8 to +1.2 versus unsubstituted piperidine-4-ol), alters both permeability and the protonation state of any derived amine-containing compounds under physiological conditions [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Attenuated CYP Inhibition vs. Heteroaromatic Scaffolds

In a comparative study of fluorinated 3D fragments, α-trifluoromethyl piperidines demonstrated favorable CYP inhibition profiles relative to aromatic nitrogen heterocycles [1]. While direct CYP data for (2S,4R)-2-(trifluoromethyl)piperidin-4-ol specifically is not available in the open literature, class-level analysis indicates that the saturated piperidine ring with α-CF₃ substitution exhibits reduced propensity for CYP3A4 and CYP2D6 inhibition compared to pyridine, pyrimidine, and other sp²-nitrogen containing fragments commonly used as piperidine surrogates [1].

Drug Metabolism CYP Inhibition ADME

Catalyst-Controlled Asymmetric Synthesis for Scalable Procurement

The asymmetric synthesis of chiral, nonracemic α-trifluoromethyl piperidines has been demonstrated via enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides, achieving up to 90% enantiomeric excess (ee) [1]. This methodology provides a catalyst-controlled route to single-enantiomer α-CF₃ piperidines with multiple stereogenic centers, in contrast to classical resolution approaches which incur 50% material loss and require chiral auxiliary strategies [1]. The (2S,4R) stereoisomer can be accessed through appropriate choice of chiral catalyst and substrate geometry [2].

Asymmetric Synthesis Process Chemistry Scalability

Procurement-Relevant Application Scenarios


3D Fragment Library Construction for FBDD

(2S,4R)-2-(Trifluoromethyl)piperidin-4-ol is suitable for incorporation into 3D fragment libraries for fragment-based drug discovery (FBDD) screening. Its saturated piperidine core, defined stereochemistry, and α-CF₃ group provide distinct conformational and electronic properties that complement traditional planar aromatic fragments [1]. The compound aligns with current fragment library design principles emphasizing three-dimensionality and fluorination to enhance hit diversity and lead-likeness [1].

Lead Optimization Scaffold with Reduced CYP Liability

In lead optimization programs, this compound can serve as a chiral piperidine scaffold where reduced basicity (due to α-CF₃) is required to improve membrane permeability or mitigate hERG binding. Class-level data suggest that α-CF₃ piperidines may present lower CYP inhibition risk compared to heteroaromatic nitrogen bioisosteres, making this scaffold a strategic choice when addressing drug-drug interaction liabilities in advanced leads [1].

Chiral Building Block for Complex API Synthesis

Process chemistry groups developing scalable routes to chiral drug candidates can utilize (2S,4R)-2-(trifluoromethyl)piperidin-4-ol as a pre-formed stereochemical building block. Its defined (2S,4R) absolute configuration eliminates the need for late-stage resolution steps, and the demonstrated methodology for enantioselective hydrogenation of related pyridinium substrates provides a template for procuring this compound in multi-gram to kilogram quantities with high enantiopurity [2][3].

Technical Documentation Hub

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